molecular formula C19H39NO11 B8024838 Aminooxy-PEG8-acid

Aminooxy-PEG8-acid

Cat. No.: B8024838
M. Wt: 457.5 g/mol
InChI Key: JLSWXOZSYBQIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aminooxy-PEG8-acid is synthesized through a series of chemical reactions involving the introduction of the aminooxy group and the terminal carboxylic acid onto a PEG backbone. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability .

Mechanism of Action

The mechanism of action of Aminooxy-PEG8-acid involves its ability to form stable bonds with other molecules. The aminooxy group reacts with aldehydes to form oxime bonds, which are stable and hydrolytically resistant . This property makes it an excellent tool for bioconjugation, allowing for the stable attachment of biomolecules. The terminal carboxylic acid can form amide bonds with primary amine groups, further expanding its utility in various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO11/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22/h1-18,20H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSWXOZSYBQIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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